molecular formula C11H9F3N2O2 B12839341 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione

1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione

Cat. No.: B12839341
M. Wt: 258.20 g/mol
InChI Key: ULHHEBGBWRUHTN-GFSWQWLXSA-N
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Description

1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl and pyridylamino groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various biochemical processes. The pyridylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione stands out due to its unique combination of trifluoromethyl and pyridylamino groups, which confer specific reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

(E)-5,5,5-trifluoro-4-hydroxy-3-(pyridin-3-yliminomethyl)pent-3-en-2-one

InChI

InChI=1S/C11H9F3N2O2/c1-7(17)9(10(18)11(12,13)14)6-16-8-3-2-4-15-5-8/h2-6,18H,1H3/b10-9+,16-6?

InChI Key

ULHHEBGBWRUHTN-GFSWQWLXSA-N

Isomeric SMILES

CC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CN=CC=C1

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)O)C=NC1=CN=CC=C1

Origin of Product

United States

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